molecular formula C15H22N2 B12707401 Methylbutyltryptamine CAS No. 848130-12-1

Methylbutyltryptamine

Cat. No.: B12707401
CAS No.: 848130-12-1
M. Wt: 230.35 g/mol
InChI Key: PUEYINPKMCBJCA-UHFFFAOYSA-N
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Description

Methylbutyltryptamine, also known as N-methyl-N-butyltryptamine, is a lesser-known psychedelic compound belonging to the tryptamine family. It was first synthesized by Alexander Shulgin and is documented in his book “Tryptamines I Have Known and Loved” (TiHKAL). The compound is known for producing a heavy body load with dehydration and visuals similar to those of dimethyltryptamine (DMT). The minimum dosage is listed as 250-400 mg, with effects lasting 4-6 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylbutyltryptamine can be synthesized through various synthetic routes. One common method involves the alkylation of tryptamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a lesser-known compound. similar tryptamines are often produced using large-scale organic synthesis techniques, involving automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methylbutyltryptamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Reduced tryptamine analogs.

    Substitution: Various substituted tryptamines depending on the reagents used.

Scientific Research Applications

Methylbutyltryptamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methylbutyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered states of consciousness and perception, similar to other psychedelic tryptamines. The compound’s effects are mediated through the activation of these receptors, which modulate neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Methylbutyltryptamine is similar to other tryptamines such as dimethyltryptamine (DMT), diethyltryptamine (DET), and dibutyltryptamine (DBT). it is unique in its specific substitution pattern, which affects its potency and duration of action. Unlike DMT, which has a rapid onset and short duration, this compound has a longer duration of effects. Dibutyltryptamine, on the other hand, is less potent and has a different psychoactive profile .

List of Similar Compounds

  • Dimethyltryptamine (DMT)
  • Diethyltryptamine (DET)
  • Dibutyltryptamine (DBT)
  • N-methyl-N-isopropyltryptamine (MiPT)
  • N-methyl-N-ethyltryptamine (MET)

Properties

CAS No.

848130-12-1

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-methylbutan-1-amine

InChI

InChI=1S/C15H22N2/c1-3-4-10-17(2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3

InChI Key

PUEYINPKMCBJCA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCC1=CNC2=CC=CC=C21

Origin of Product

United States

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